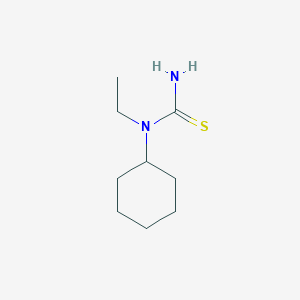

1-Cyclohexyl-1-ethylthiourea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Cyclohexyl-1-ethylthiourea is an organosulfur compound with the molecular formula C₉H₁₈N₂S. It is a derivative of thiourea, where the hydrogen atoms are replaced by cyclohexyl and ethyl groups. This compound is known for its diverse applications in organic synthesis and various industrial processes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Cyclohexyl-1-ethylthiourea can be synthesized through the reaction of cyclohexylamine and ethyl isothiocyanate. The reaction typically occurs in an anhydrous solvent such as acetone, under reflux conditions. The general reaction scheme is as follows:

Cyclohexylamine+Ethyl isothiocyanate→this compound

The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants .

Industrial Production Methods: In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The process may include additional steps such as purification through recrystallization or distillation to achieve the desired purity levels .

Analyse Chemischer Reaktionen

Types of Reactions: 1-Cyclohexyl-1-ethylthiourea undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or peracids.

Reduction: Reduction reactions can convert it into corresponding amines using reducing agents such as lithium aluminum hydride.

Substitution: It can participate in nucleophilic substitution reactions where the thiourea group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature.

Reduction: Lithium aluminum hydride; reactions are usually performed under anhydrous conditions.

Substitution: Various nucleophiles such as halides or amines; reactions may require catalysts or specific solvents.

Major Products:

Oxidation: Sulfoxides, sulfones.

Reduction: Corresponding amines.

Substitution: Products depend on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

1-Cyclohexyl-1-ethylthiourea has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.

Medicine: Explored for its potential therapeutic effects, such as anticancer and anti-inflammatory activities.

Industry: Utilized in the production of polymers, dyes, and other industrial chemicals

Wirkmechanismus

The mechanism of action of 1-Cyclohexyl-1-ethylthiourea involves its interaction with various molecular targets. It can inhibit specific enzymes or proteins, leading to its observed biological effects. For instance, its antibacterial activity may result from the inhibition of bacterial cell wall synthesis or disruption of cellular processes .

Vergleich Mit ähnlichen Verbindungen

Thiourea: The parent compound, with hydrogen atoms instead of cyclohexyl and ethyl groups.

1-Cyclohexyl-1-methylthiourea: Similar structure but with a methyl group instead of an ethyl group.

1-Cyclohexyl-1-propylthiourea: Similar structure but with a propyl group instead of an ethyl group.

Uniqueness: 1-Cyclohexyl-1-ethylthiourea is unique due to its specific substituents, which confer distinct chemical and biological properties. Its cyclohexyl and ethyl groups may enhance its stability and reactivity compared to other thiourea derivatives .

Biologische Aktivität

1-Cyclohexyl-1-ethylthiourea (CHE) is an organosulfur compound that has gained attention for its diverse biological activities. This article reviews the compound's biological properties, mechanisms of action, and potential applications, supported by data tables and relevant studies.

CHE is characterized by its thiourea functional group, which is known for its reactivity and ability to form hydrogen bonds with biological macromolecules. Its structure includes a cyclohexyl group and an ethyl group, which contribute to its unique chemical behavior compared to other thiourea derivatives.

Antimicrobial Properties

CHE has been investigated for its antibacterial and antifungal activities. Studies indicate that it exhibits significant inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Inhibition Zone Diameter (mm) |

|---|---|---|

| Staphylococcus aureus | 40 µg/mL | 29 |

| E. coli | 50 µg/mL | 24 |

| Pseudomonas aeruginosa | 30 µg/mL | 30 |

| Klebsiella pneumoniae | 19 µg/mL | 19 |

These results demonstrate that CHE's efficacy is comparable to standard antibiotics like ceftriaxone .

Antiviral Activity

In addition to antibacterial properties, CHE has shown potential antiviral activity. In a study involving various thiourea derivatives, CHE was tested against Human Immunodeficiency Virus type-1 (HIV-1) and other RNA/DNA viruses, yielding promising results in cell-based assays .

The mechanism by which CHE exerts its biological effects involves interaction with specific molecular targets within microbial cells. It may inhibit bacterial cell wall synthesis or disrupt essential cellular processes by binding to critical enzymes involved in these pathways. The thiourea group plays a crucial role in forming hydrogen bonds with active sites of enzymes, leading to their inhibition.

Case Studies

Several studies have documented the biological activity of CHE:

- Antimicrobial Evaluation : A study assessed the antimicrobial activity of various thiourea derivatives, including CHE. The compound demonstrated significant inhibition against a range of pathogens, supporting its potential as an antimicrobial agent.

- Antiviral Screening : CHE was included in a broader screening of thiourea derivatives for antiviral properties against HIV-1. Results indicated that certain modifications in the thiourea structure could enhance antiviral efficacy .

- Cytotoxicity Assessment : Research evaluating the cytotoxic effects of CHE on human cell lines revealed that while it exhibits antimicrobial properties, it also requires careful consideration regarding its safety profile in therapeutic applications .

Eigenschaften

IUPAC Name |

1-cyclohexyl-1-ethylthiourea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2S/c1-2-11(9(10)12)8-6-4-3-5-7-8/h8H,2-7H2,1H3,(H2,10,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGBZVQGJJBVFAS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1CCCCC1)C(=S)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.